

Preclinical Data on HC-IN-Y (SHP2 Inhibitor) for Hepatocellular Carcinoma

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Compound of Interest

Compound Name: TS-IN-5

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This technical guide outlines the preclinical evaluation of HC-IN-Y, a potent and selective allosteric inhibitor of SH2 domain-containing protein tyrosine phosphatase 2 (SHP2), for the treatment of hepatocellular carcinoma (HCC). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), primarily through the activation of the RAS–ERK signaling pathway.^[1] Dysregulation of this pathway is implicated in the pathogenesis of various cancers, including HCC.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of HC-IN-Y.

Table 1: In Vitro Efficacy of HC-IN-Y against Liver Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)	Assay Type
Hep3B	Hepatocellular Carcinoma	19.08	Cell Viability (6-day)
JHH-7	Hepatocellular Carcinoma	45.32	Cell Viability (6-day)

Data synthesized from a study on SHP099, where FGFR-driven cell lines, including Hep3B and JHH-7, showed resistance to the inhibitor.^[2]

Table 2: In Vitro Enzymatic Inhibition by HC-IN-Y

Target	IC50 (µM)	Assay Type
SHP2 (Wild-Type)	0.071	Biochemical Assay

This data reflects the high potency of the allosteric SHP2 inhibitor SHP099 in a cell-free enzymatic assay.[\[1\]](#)

Table 3: In Vivo Efficacy of HC-IN-Y in a Xenograft Model of Liver Cancer

Mouse Model	Treatment Group	Dosage	Tumor Growth Inhibition (%)
Nude Mice with HCC Xenografts	Vehicle	-	0
Nude Mice with HCC Xenografts	HC-IN-Y	30 mg/kg, daily	Data not available

While specific tumor growth inhibition percentages for SHP099 in HCC models were not detailed in the search results, studies confirm its efficacy in mouse tumor xenograft models.[\[1\]](#)
[\[3\]](#)

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of HC-IN-Y on hepatocellular carcinoma cell lines.

Materials:

- Hepatocellular carcinoma cell lines (e.g., Hep3B, JHH-7)
- Complete growth medium (e.g., DMEM with 10% FBS)

- HC-IN-Y (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
- 96-well plates
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Harvest and count HCC cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of HC-IN-Y in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of HC-IN-Y. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- **Incubation:** Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After incubation, add 10 μ L of MTT solution to each well and incubate for another 4 hours at 37°C.
- **Formazan Solubilization:** After the incubation with MTT, carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log concentration of HC-IN-Y and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of HC-IN-Y on the phosphorylation status of key proteins in the SHP2 signaling pathway, such as ERK.

Materials:

- HCC cells
- HC-IN-Y
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-SHP2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Cell Treatment and Lysis:** Seed HCC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with HC-IN-Y at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.

- **SDS-PAGE and Transfer:** Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of HC-IN-Y in a mouse model of hepatocellular carcinoma.

Materials:

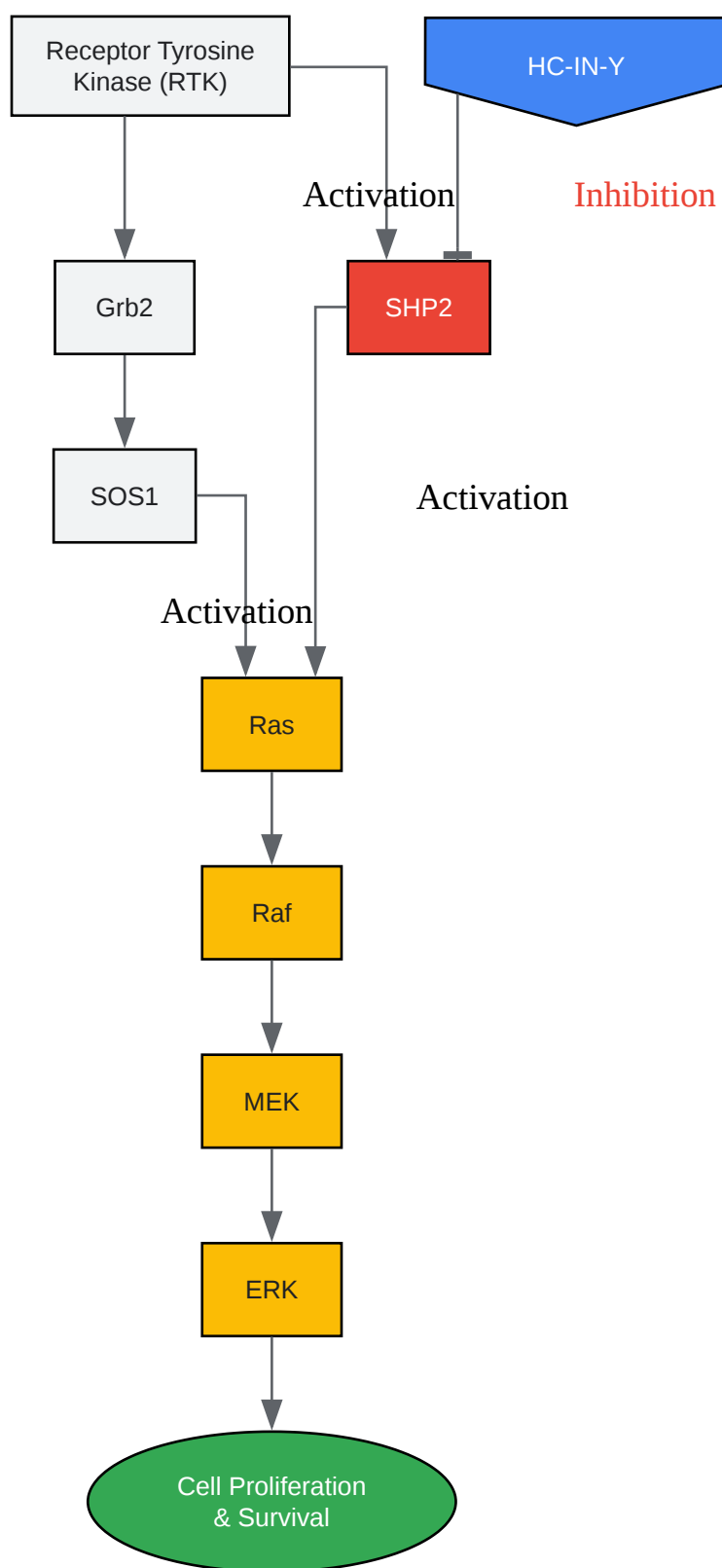
- Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
- HCC cell line (e.g., MHCC97H)
- Matrigel
- HC-IN-Y formulation for oral administration
- Vehicle control
- Calipers
- Anesthesia

Procedure:

- Tumor Cell Implantation: Subcutaneously inject 5×10^6 MHCC97H cells mixed with Matrigel into the flank of each mouse.[3]
- Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
- Drug Administration: Administer HC-IN-Y (e.g., 30 mg/kg) or vehicle to the respective groups daily via oral gavage.
- Monitoring: Monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
- Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of HC-IN-Y.

Mandatory Visualization

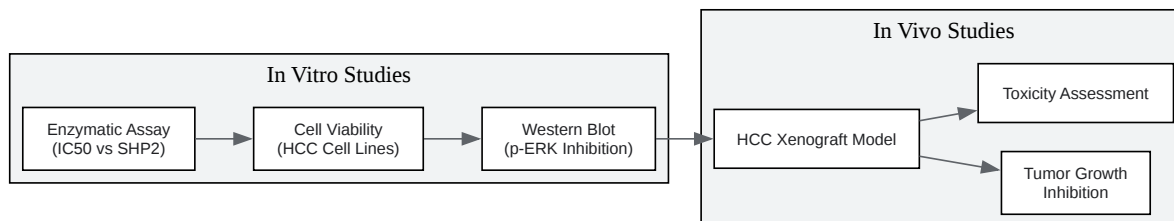
Signaling Pathway Diagram



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Caption: SHP2 signaling pathway in liver cancer.

Experimental Workflow Diagram



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Caption: Preclinical evaluation workflow for HC-IN-Y.

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References

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